molecular formula C15H16ClN3O2 B2400943 1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone CAS No. 2034301-67-0

1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

Cat. No.: B2400943
CAS No.: 2034301-67-0
M. Wt: 305.76
InChI Key: KGAATHAPRWRSHD-UHFFFAOYSA-N
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Description

The compound 1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a heterocyclic molecule featuring a pyrrolidinyl ether core linked to a 3-chloropyridine moiety and an ethanone group substituted with a pyrrole ring. The 3-chloropyridin-4-yl group may enhance binding affinity to biological targets, while the pyrrole-ethanone moiety could influence solubility and metabolic stability.

Properties

IUPAC Name

1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-2-pyrrol-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2/c16-13-9-17-5-3-14(13)21-12-4-8-19(10-12)15(20)11-18-6-1-2-7-18/h1-3,5-7,9,12H,4,8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGAATHAPRWRSHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)CN3C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone, identified by its CAS number 2034301-67-0, is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features. The compound combines various heterocyclic rings, which are often associated with diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, potential interactions with cellular targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H16ClN3O2, with a molecular weight of approximately 305.76 g/mol. The structure features a pyrrolidine ring linked to a chlorinated pyridine moiety, which enhances its reactivity and biological interactions.

PropertyValue
Molecular FormulaC15H16ClN3O2
Molecular Weight305.76 g/mol
CAS Number2034301-67-0

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrate that it exhibits significant cytotoxicity against various cancer cell lines, including breast cancer (MCF7) and melanoma cells. The mechanism of action appears to involve induction of apoptosis and cell cycle arrest.

Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of related compounds, derivatives were tested against MCF7 cells using an MTT assay. The most promising derivatives exhibited IC50 values as low as 3.3 mM, indicating potent antiproliferative activity .

The biological activity of this compound is hypothesized to arise from its ability to interact with specific cellular targets:

  • EGFR Pathway Modulation : The compound may influence the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial in cancer cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound can induce oxidative stress in cancer cells, leading to apoptosis .

Interaction Studies

Initial findings suggest that this compound may interact with viral proteins or cellular receptors, indicating potential antiviral properties. Further studies involving binding assays and molecular docking simulations are recommended to elucidate these interactions more thoroughly.

Comparative Analysis with Related Compounds

Several structurally related compounds have been analyzed for their biological activities:

Compound NameNotable Features
1-(3-Pyridinyloxy)-2-pyrrolidinoneLacks chlorine substitution; different activity profile
4-Chloro-N-(pyridin-2-yloxy)-N-methylbenzamideContains a benzamide structure; varied reactivity
2-Amino-N-(pyridin-4-yloxy)-acetamideFeatures an amino group; potential for different interactions

The unique combination of chlorinated pyridine and pyrrolidine structures in this compound may confer distinct biological activities not found in other similar compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the compound’s properties, we compare it with structurally analogous molecules from diverse sources (Table 1). Key differences in substituents, synthesis routes, and physicochemical/biological properties are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Synthesis Highlights Applications/Properties References
Target Compound C₁₆H₁₅ClN₂O₂ 308.76 Pyrrolidinyl ether, 3-chloropyridine, pyrrole-ethanone Likely Suzuki coupling (inferred) Hypothesized kinase inhibition
5-((3R)-3-((4-(4-Acetylcyclohex-1-en-1-yl)pyridin-2-yl)oxy)pyrrolidin-1-yl)-4-chloropyridazin-3(2H)-one C₂₁H₂₂ClN₃O₃ 399.87 Pyrrolidinyl ether, pyridazine, acetylcyclohexene Suzuki-Miyaura coupling Kinase inhibitor (implied)
(R)-2-Chloro-1-(3-((6-(cyclopropylamino)pyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone C₁₃H₁₇ClN₄O₂ 308.76 Pyrrolidinyl ether, pyrimidine, cyclopropylamino Nucleophilic substitution or coupling Intermediate for drug discovery
1-(3-Chloro-5-methylpyridin-4-yl)ethanone C₈H₈ClNO 169.61 Pyridine-ethanone, chloro-methyl substituents Friedel-Crafts acylation (inferred) Agrochemical precursor

Key Observations

Structural Diversity: The target compound’s pyrrole-ethanone group distinguishes it from pyridazine () or pyrimidine derivatives (), which may alter electronic properties and target selectivity.

Synthesis :

  • The target compound likely employs palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), as seen in analogous syntheses (). For example, describes a Suzuki reaction between a bromopyridine and a boronate ester to form a pyridazine-pyrrolidinyl ether .

Physicochemical Properties :

  • The 3-chloropyridine moiety in the target compound may enhance lipophilicity compared to unsubstituted pyridines (e.g., ), impacting membrane permeability.
  • The pyrrole ring could reduce solubility relative to polar pyrimidines (), necessitating formulation optimizations for drug delivery.

Biological Relevance: Compounds with pyrrolidinyl ethers (e.g., ) are frequently explored as kinase inhibitors due to their ability to mimic ATP’s adenine binding. The target’s pyrrole-ethanone may introduce unique steric or electronic interactions. highlights a pyrazolo-pyrimidine-chromenone derivative with a melting point of 303–306°C, suggesting high thermal stability, a property likely shared by the target compound due to aromatic stacking .

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